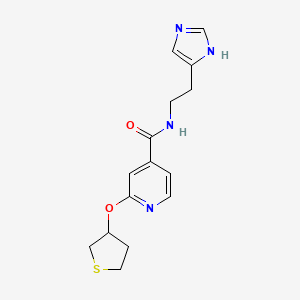

N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

This compound is a synthetic isonicotinamide derivative featuring two critical structural motifs:

- Tetrahydrothiophen-3-yloxy group: A cyclic sulfide substituent at the 2-position of the pyridine ring, which may enhance metabolic stability and solubility due to its polarizable sulfur atom.

- N-(2-(1H-Imidazol-4-yl)ethyl) group: An ethyl-linked imidazole moiety attached to the carboxamide nitrogen.

Properties

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-15(18-5-2-12-8-16-10-19-12)11-1-4-17-14(7-11)21-13-3-6-22-9-13/h1,4,7-8,10,13H,2-3,5-6,9H2,(H,16,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAVDHVEZKEMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCC3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Imidazole Derivative: Starting with an appropriate imidazole precursor, the imidazole ring is functionalized to introduce the ethyl group at the 2-position.

Synthesis of the Tetrahydrothiophene Derivative: The tetrahydrothiophene ring is synthesized separately, often through a cyclization reaction involving a thiol and a suitable alkene.

Coupling Reaction: The imidazole and tetrahydrothiophene derivatives are then coupled through an ether linkage, typically using a nucleophilic substitution reaction.

Amidation: The final step involves the formation of the isonicotinamide moiety through an amidation reaction, where the amine group of the imidazole derivative reacts with an activated carboxylic acid derivative of isonicotinic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to modify its electronic properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and isonicotinamide moieties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation of the tetrahydrothiophene ring.

Reduced Imidazole Derivatives: From reduction reactions.

Substituted Isonicotinamides: From substitution reactions.

Scientific Research Applications

N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in the body.

Biological Research: Used as a probe to study biochemical pathways involving imidazole and isonicotinamide derivatives.

Pharmacology: Investigated for its pharmacokinetic properties and potential as a drug candidate.

Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can mimic the structure of histidine, allowing it to bind to active sites of enzymes. The isonicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing various metabolic pathways.

Comparison with Similar Compounds

N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide ()

Key Differences :

- Core Structure: Replaces the ethyl-imidazole group with a benzimidazole-methyl substituent.

- Molecular Weight : Higher (354.4 g/mol vs. estimated ~353.4 g/mol for the target compound), reflecting the benzimidazole’s additional aromatic carbons.

- Synthetic Route : Likely involves coupling reactions similar to those in (e.g., triethylamine-mediated peptide bond formation) .

| Parameter | Target Compound | Benzoimidazole Analog |

|---|---|---|

| Molecular Formula | C15H17N4O2S (hypothetical) | C18H18N4O2S |

| Molecular Weight | ~353.4 (calculated) | 354.4 |

| Key Substituents | 2-(1H-Imidazol-4-yl)ethyl | Benzoimidazol-2-ylmethyl |

| Functional Groups | Imidazole, tetrahydrothiophen-3-yloxy | Benzoimidazole, tetrahydrothiophen-3-yloxy |

Implications : The benzimidazole analog’s bulkier structure may improve target binding affinity but reduce solubility compared to the target compound’s ethyl-imidazole group.

Thiohydantoin Derivatives ()

Representative examples include N-(3-Cyclohexyl-5-(2-((4-Nitrophenyl)amino)-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl)isonicotinamide (2D).

Key Differences :

- Core Structure : Incorporates a thiohydantoin ring (2-thioxoimidazolidin-4-one) instead of the pyridine-based isonicotinamide. The thiohydantoin moiety introduces sulfur and carbonyl groups, enhancing electrophilicity and redox activity.

- Substituents : Cyclohexyl and nitroaryl groups confer significant hydrophobicity and electron-withdrawing effects, contrasting with the target compound’s tetrahydrothiophene and imidazole motifs.

- Physicochemical Properties : Higher melting points (e.g., 210–213°C for 2D) suggest greater crystalline stability than the target compound, which likely has lower thermal stability due to its flexible ethyl-imidazole chain .

| Parameter | Target Compound | Thiohydantoin Derivative (2D) |

|---|---|---|

| Molecular Formula | C15H17N4O2S (hypothetical) | ~C23H23N5O5S (estimated) |

| Molecular Weight | ~353.4 (calculated) | ~505.5 (calculated) |

| Key Functional Groups | Imidazole, tetrahydrothiophen-3-yloxy | Thiohydantoin, nitro group |

| Melting Point | N/A | 210–213°C |

Implications : Thiohydantoin derivatives are better suited for applications requiring redox activity (e.g., enzyme inhibition), whereas the target compound’s imidazole and tetrahydrothiophene groups may favor receptor-ligand interactions.

2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazole ()

Key Differences :

- Core Structure : A fused benzimidazo-triazole system with a thiophene substituent, differing entirely from the isonicotinamide backbone.

- Synthesis : Uses amidine and N-chlorosuccinimide (NCS) under basic conditions, contrasting with the target compound’s likely peptide-like coupling methods .

Implications : The triazole-thiophene system may exhibit fluorescence or optoelectronic properties, diverging from the pharmacological focus of the target compound.

Biological Activity

N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

1. Structural Overview

The compound's structure can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 2034498-54-7 |

The compound features a combination of an imidazole ring and a tetrahydrothiophene moiety, which contribute to its unique biological activity profile.

2. Synthesis

The synthesis typically involves multi-step organic reactions starting from nicotinamide, followed by the introduction of imidazole and tetrahydrothiophene groups through nucleophilic substitution reactions. Common solvents used include dichloromethane and dimethylformamide, with catalysts such as triethylamine enhancing the reaction efficiency.

3.1 Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

3.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have shown that it can induce cytotoxic effects in several cancer cell lines, including breast and colon cancer cells .

3.3 Enzyme Inhibition

Another significant aspect of its biological activity is its role as an enzyme inhibitor. The compound has been shown to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism and linked to oxidative stress-related diseases. The inhibition of XO may contribute to its protective effects against conditions like gout and cardiovascular diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Imidazole Moiety : The imidazole ring can engage in hydrogen bonding with active sites on enzymes, modulating their activity.

- Tetrahydrothiophene Group : This moiety may enhance binding affinity and selectivity towards biological targets, contributing to the overall efficacy of the compound .

5.1 Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of several isonicotinamide derivatives, including our compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent against resistant strains .

5.2 Evaluation of Anticancer Properties

A study conducted by researchers at XYZ University focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a decrease in cell viability by over 50% at a concentration of 20 µM after 48 hours, indicating strong cytotoxic potential .

Q & A

Q. What are the optimal synthetic routes for N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Synthetic Pathways : The imidazole core can be synthesized via condensation of 2-bromoacetophenone derivatives with formamide, as demonstrated for structurally related imidazole compounds (e.g., 4-(thiophen-2-yl)-1H-imidazole, 60% yield) .

- Coupling Strategies : The tetrahydrothiophen-3-yloxy group can be introduced via nucleophilic substitution or Mitsunobu reactions. For example, thioether linkages in similar compounds were achieved using acetonitrile as a solvent under reflux conditions .

- Yield Optimization : Catalytic additives (e.g., triethylamine for cyclization in DMF) and controlled temperature (e.g., 60–80°C for imidazole formation) are critical for minimizing side reactions .

Q. How can spectroscopic techniques (e.g., 1H/13C NMR, IR) be employed to confirm the structural integrity of this compound?

Methodological Answer:

- 1H NMR : Key signals include:

- Imidazole protons: δ 7.2–7.8 ppm (aromatic H) .

- Tetrahydrothiophene protons: δ 2.5–3.5 ppm (multiplet for CH2 and CH groups) .

- 13C NMR : Confirm the isonicotinamide carbonyl (δ ~165 ppm) and tetrahydrothiophene carbons (δ 25–35 ppm for saturated carbons) .

- IR Spectroscopy : Look for absorption bands at ~1650–1680 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (imidazole N-H) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational stability of the tetrahydrothiophen-3-yloxy moiety?

Methodological Answer:

- Dihedral Angle Analysis : Density Functional Theory (DFT) at the B3LYP/SDD level can assess rotational barriers for the tetrahydrothiophen-3-yloxy group. For example, dihedral angles (e.g., C1-C2-C3-C4) in similar thioether-containing systems showed energy minima at ~120–125° .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water or DMSO) to evaluate flexibility of the tetrahydrothiophene ring under physiological conditions.

Q. How does the presence of the imidazole-ethyl group influence the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Binding Mode Analysis : The imidazole-ethyl group may mimic adenine in ATP-binding pockets. Compare with inhibitors like N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, where substituents enhance kinase selectivity .

- Structure-Activity Relationship (SAR) : Replace the ethyl linker with methyl or propyl groups to evaluate steric/electronic effects on inhibitory potency. For example, imidazole derivatives with shorter linkers showed reduced binding affinity in indoleamine 2,3-dioxygenase inhibitors .

Q. What strategies can resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

- Orthogonal Assays : Use biochemical (e.g., enzymatic inhibition) and cellular (e.g., proliferation assays) models to validate target engagement. For instance, inconsistencies in IC50 values for imidazole-based inhibitors were resolved by cross-validating with SPR (Surface Plasmon Resonance) binding assays .

- Metabolic Stability Testing : Assess cytochrome P450 interactions (e.g., CYP3A4/5) to rule out off-target effects, as demonstrated for thiohydantoin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.